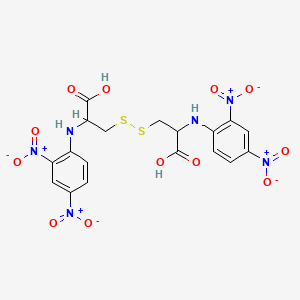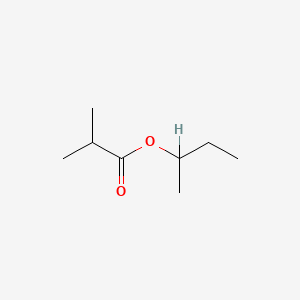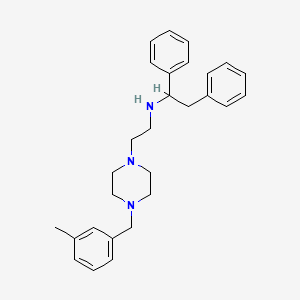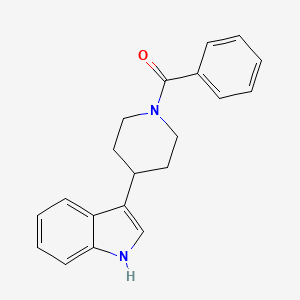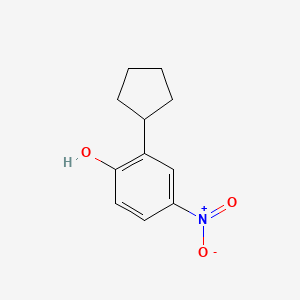
3-Phenylpropyl 3-phenylpropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylpropyl 3-phenylpropionate, also known as 3-phenylpropionic acid, 3-phenylpropyl ester, is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is characterized by its aromatic ester structure, which consists of a benzene ring attached to a propanoic acid moiety via a phenylpropyl ester linkage .
准备方法
Synthetic Routes and Reaction Conditions: 3-Phenylpropyl 3-phenylpropionate can be synthesized through esterification reactions. One common method involves the reaction of 3-phenylpropionic acid with 3-phenylpropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the ester product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of benzenepropanoic acid, 3-phenylpropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification reaction .
化学反应分析
Types of Reactions: 3-Phenylpropyl 3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various ester derivatives.
科学研究应用
3-Phenylpropyl 3-phenylpropionate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of benzenepropanoic acid, 3-phenylpropyl ester involves its interaction with specific molecular targets and pathways. The ester linkage can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The aromatic structure of the compound allows it to interact with enzymes and receptors, influencing their activity and function .
相似化合物的比较
Benzeneacetic acid, 3-phenyl-2-propenyl ester: Similar in structure but contains a propenyl group instead of a propyl group.
Benzenepropanoic acid, phenylmethyl ester: Contains a phenylmethyl group instead of a phenylpropyl group.
Uniqueness: 3-Phenylpropyl 3-phenylpropionate is unique due to its specific ester linkage and the presence of both benzene and phenylpropyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
属性
CAS 编号 |
60045-27-4 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC 名称 |
3-phenylpropyl 3-phenylpropanoate |
InChI |
InChI=1S/C18H20O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2 |
InChI 键 |
KLDUFQGXXVNTDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCC2=CC=CC=C2 |
Key on ui other cas no. |
60045-27-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


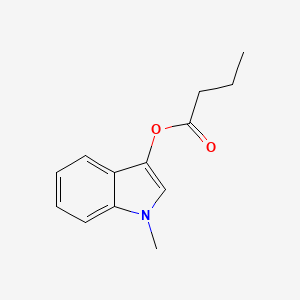

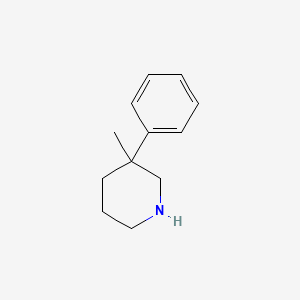
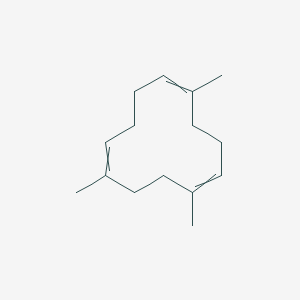
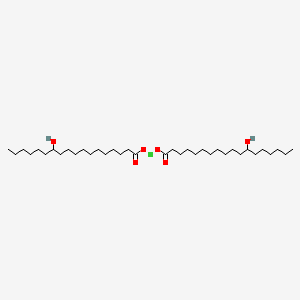
![4,4'-propylidenebis[2-methoxyphenol]](/img/structure/B1620319.png)
![alpha-[1-(Aminomethyl)propyl]benzhydryl alcohol](/img/structure/B1620320.png)
![[(o-Bromophenoxy)methyl]oxirane](/img/structure/B1620321.png)
